![molecular formula C14H10Cl2N2OS B7849976 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B7849976.png)
4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine
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Overview
Description
4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidine core with chloro, methoxyphenyl, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriate precursors under controlled conditions, often using strong bases or acids to facilitate the formation of the heterocyclic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be used in further chemical transformations.
Biology: In biological research, 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine can be utilized as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural complexity makes it suitable for investigating biological processes at the molecular level.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to design drugs with therapeutic effects.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of materials with unique properties, such as polymers or coatings. Its incorporation into various products can enhance their performance and durability.
Mechanism of Action
The mechanism by which 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors through binding interactions, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine:
4,6-Dichloro-5-(3-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine: A positional isomer with similar reactivity but different biological activity.
Uniqueness: 4,6-Dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine stands out due to its specific arrangement of substituents, which can influence its chemical and biological properties. This uniqueness allows for tailored applications in various fields, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4,6-dichloro-5-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c1-7-17-12(15)11-10(13(16)20-14(11)18-7)8-3-5-9(19-2)6-4-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPQGTYMRYOIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=C(S2)Cl)C3=CC=C(C=C3)OC)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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